N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide
Description
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c1-21-11-4-2-10(3-5-11)12(14(15,16)17)18-13(20)19-6-8-22-9-7-19/h2-5,12H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZDHKAZVPZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with thiomorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2,2,2-trifluoro-1-(phenylimino)ethyl]benzimidamide: Another trifluoromethyl-containing compound with different functional groups.
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]benzamide: Similar structure but lacks the thiomorpholine ring.
Uniqueness
N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]thiomorpholine-4-carboxamide is unique due to the presence of both the trifluoromethyl group and the thiomorpholine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
